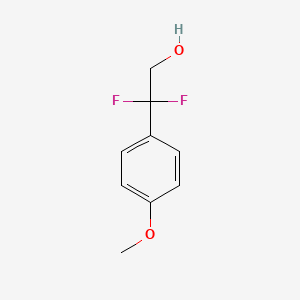

2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Übersicht

Beschreibung

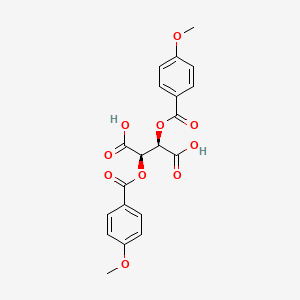

2,2-Difluoro-2-(4-methoxyphenyl)ethanol (CAS# 762292-75-1) is a useful research chemical . It has a molecular weight of 188.17 and a molecular formula of C9H10F2O2 .

Synthesis Analysis

The synthesis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol involves two stages . In the first stage, 4-Methoxyphenylacetaldehyde is combined with L-proline in N,N-dimethyl acetamide at 20℃ for 0.5 hours . In the second stage, N-fluorobis(benzenesulfon)imide is added to the mixture in N,N-dimethyl acetamide at 20℃ for 4 hours . After the reaction is complete, the layer is separated and dissolved in methanol. The temperature is lowered to 0 °C, and sodium borohydride is added dropwise. The temperature is then raised to room temperature, and the mixture is stirred for 2 hours. After the reaction is completed, 2,2-difluoro-2-(4-methoxyphenyl)ethanol is obtained in a yield of 90% .Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol has been studied using laser-induced fluorescence (LIF) excitation, dispersed fluorescence (DF), IR–UV hole-burning, and IR dip spectra of jet-cooled 2-(4-methoxyphenyl)ethanol . Five conformers were found in the LIF excitation spectrum. The most stable conformer was Ggπ, and the second most stable conformer was Ggπ′ (the trans rotamer of the methoxy group for Ggπ) .Wissenschaftliche Forschungsanwendungen

Biocatalytic Production

2,2-Difluoro-2-(4-methoxyphenyl)ethanol, as an enantiomerically pure compound, is crucial in the biocatalytic production of various drug intermediates. A study by Kavi et al. (2021) highlights its synthesis using Lactobacillus senmaizuke as a biocatalyst. This process is optimized for conditions like pH, temperature, and agitation speed, resulting in high conversion and yield. This compound is used in synthesizing antihistamines such as diphenhydramine hydrochloride and loratadine (Kavi, Özdemir, Dertli, & Şahin, 2021).

Asymmetric Biosynthesis

Lou Wenyong (2011) investigated the biocatalytic enantioselective reduction of 4-methoxyacetophenone to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. Different solvent systems, including ionic liquid-containing co-solvent systems, were used to enhance the reaction's efficiency. The study provides insights into the catalytic performance and its dependence on the types of ions in the ionic liquids (Wenyong, 2011).

Solvent Intervention in Solvolysis

Kwang‐ting Liu et al. (2006) conducted a study on the solvolysis of tertiary benzylic benzoates, including compounds similar to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. This research provides insights into the rates of solvolysis in different solvent systems, highlighting the solvent-dependent mechanisms and intervention in the solvolysis process (Liu, Chang, & Chin, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

It is structurally similar to 4-methoxyphenethyl alcohol, which has been reported to inhibit protein, rna, and dna synthesis in escherichia coli .

Mode of Action

Its structural analog, 4-methoxyphenethyl alcohol, is known to interact with its targets in escherichia coli, leading to the inhibition of protein, rna, and dna synthesis .

Biochemical Pathways

Based on its structural similarity to 4-methoxyphenethyl alcohol, it may potentially affect the pathways involved in protein, rna, and dna synthesis .

Result of Action

Its structural analog, 4-methoxyphenethyl alcohol, has been reported to inhibit protein, rna, and dna synthesis in escherichia coli , which could potentially lead to the cessation of bacterial growth.

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSBRZRLYBDTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290516 | |

| Record name | β,β-Difluoro-4-methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(4-methoxyphenyl)ethanol | |

CAS RN |

762292-75-1 | |

| Record name | β,β-Difluoro-4-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762292-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,β-Difluoro-4-methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)